molecular formula C18H20N4O2S B6527817 N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}butanamide CAS No. 1019095-46-5

N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}butanamide

Katalognummer: B6527817
CAS-Nummer: 1019095-46-5
Molekulargewicht: 356.4 g/mol
InChI-Schlüssel: SKRHDTAMXQCXKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}butanamide is a useful research compound. Its molecular formula is C18H20N4O2S and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.13069707 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

The compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This interaction is characterized by a mixed inhibition type, as indicated by Lineweaver–Burk’s V −1 – [S] −1 double-reciprocal plot . The compound’s inhibitory activity was confirmed through in vitro testing using Ellman spectrophotometry .

Biochemical Pathways

By inhibiting AChE, the compound affects the cholinergic pathway. This pathway involves the synthesis, release, and breakdown of acetylcholine, a neurotransmitter essential for memory and cognition . The compound’s action on AChE leads to an increase in acetylcholine levels, potentially affecting cognitive functions.

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties were predicted using in silico methods . The lead compound presented satisfactory drug-like characteristics and ADME properties . .

Result of Action

The primary result of the compound’s action is the inhibition of AChE, leading to increased acetylcholine levels . This could potentially enhance cholinergic transmission, affecting cognitive functions.

Biochemische Analyse

Biochemical Properties

N-(1-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. The compound acts as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine and enhancing cholinergic signaling. This interaction is crucial for studying the effects of acetylcholine regulation in various physiological and pathological conditions .

Cellular Effects

N-(1-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide has been shown to influence cell function in several ways. It affects cell signaling pathways by modulating the activity of acetylcholinesterase, leading to increased acetylcholine levels. This, in turn, can impact gene expression and cellular metabolism. For example, elevated acetylcholine levels can enhance the expression of genes involved in synaptic plasticity and memory formation. Additionally, the compound’s interaction with acetylcholinesterase can influence cellular metabolism by altering the balance of neurotransmitters and their associated metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of N-(1-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide involves its binding to the active site of acetylcholinesterase. This binding inhibits the enzyme’s activity, preventing the breakdown of acetylcholine. The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions with key amino acid residues. This inhibition results in increased acetylcholine levels, which can enhance cholinergic signaling and improve cognitive function. Additionally, the compound may interact with other biomolecules, such as receptors and ion channels, further modulating cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(1-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to light and heat may lead to gradual degradation, affecting its efficacy. In in vitro and in vivo studies, the compound has demonstrated sustained effects on cellular function, with prolonged inhibition of acetylcholinesterase activity and enhanced cholinergic signaling .

Dosage Effects in Animal Models

The effects of N-(1-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase, leading to increased acetylcholine levels and improved cognitive function. At higher doses, the compound may exhibit toxic effects, such as neurotoxicity and hepatotoxicity. These adverse effects are likely due to excessive inhibition of acetylcholinesterase and disruption of normal neurotransmitter balance. Therefore, careful dosage optimization is essential to achieve the desired therapeutic effects while minimizing toxicity .

Metabolic Pathways

N-(1-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide is involved in several metabolic pathways, primarily related to acetylcholine metabolism. The compound’s inhibition of acetylcholinesterase leads to increased acetylcholine levels, which can affect various metabolic processes. For example, elevated acetylcholine levels can enhance the activity of choline acetyltransferase, the enzyme responsible for synthesizing acetylcholine. Additionally, the compound may interact with other enzymes and cofactors involved in neurotransmitter metabolism, further influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of N-(1-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide within cells and tissues are critical for its activity. The compound is likely transported across cell membranes via passive diffusion, given its lipophilic nature. Once inside the cell, it can interact with various transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution within tissues is also important, as it needs to reach target sites, such as the brain, to exert its effects on acetylcholinesterase and cholinergic signaling .

Subcellular Localization

The subcellular localization of N-(1-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide is essential for its activity and function. The compound is likely to localize in the cytoplasm and synaptic vesicles, where it can interact with acetylcholinesterase and other biomolecules. Additionally, the compound may undergo post-translational modifications, such as phosphorylation, which can influence its targeting to specific compartments or organelles. These modifications can affect the compound’s activity and stability, further modulating its effects on cellular function .

Eigenschaften

IUPAC Name

N-[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-4-5-17(23)20-16-10-12(2)21-22(16)18-19-15(11-25-18)13-6-8-14(24-3)9-7-13/h6-11H,4-5H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRHDTAMXQCXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.